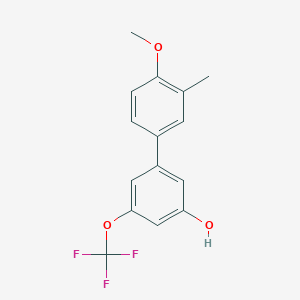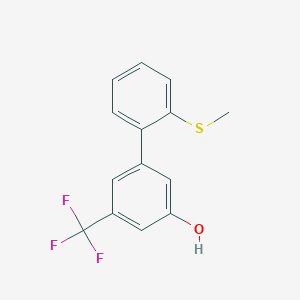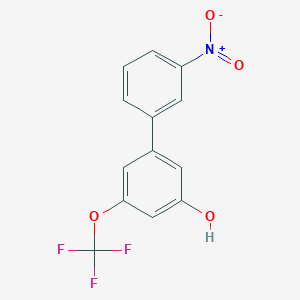
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol, 95% (abbreviated as 5-MMPT-95%) is an aromatic compound with a molecular weight of 254.26 g/mol and a chemical formula of C10H10O3F3. It is a white, crystalline solid with a melting point of 114-116 °C and a boiling point of 213 °C. 5-MMPT-95% is a phenolic compound that is used in a variety of scientific research applications.
Wirkmechanismus
The mechanism of action of 5-MMPT-95% is not fully understood. However, it is believed to inhibit the activity of both COX-2 and aromatase by forming a covalent bond with the active site of the enzymes. This covalent bond prevents the enzymes from catalyzing the reactions necessary for the synthesis of inflammatory mediators and estrogens, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMPT-95% have not been extensively studied. However, it is believed that the inhibition of COX-2 and aromatase may have anti-inflammatory and anti-estrogenic effects, respectively. In addition, the inhibition of COX-2 may lead to decreased levels of prostaglandins, which are involved in the regulation of pain, inflammation, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-MMPT-95% in laboratory experiments include its high purity (95%) and its ability to form a covalent bond with the active sites of enzymes. The limitations of using 5-MMPT-95% in laboratory experiments include the lack of knowledge regarding its biochemical and physiological effects and the lack of detailed information regarding its mechanism of action.
Zukünftige Richtungen
1. Further research should be conducted to elucidate the mechanism of action of 5-MMPT-95%.
2. Studies should be conducted to assess the biochemical and physiological effects of 5-MMPT-95%.
3. Research should be conducted to determine the optimal dosage of 5-MMPT-95% for various applications.
4. Studies should be conducted to evaluate the safety and efficacy of 5-MMPT-95% in animal models.
5. Research should be conducted to determine the potential therapeutic uses of 5-MMPT-95%.
6. Studies should be conducted to evaluate the potential toxic effects of 5-MMPT-95%.
7. Research should be conducted to evaluate the potential synergistic effects of 5-MMPT-95% in combination with other compounds.
8. Studies should be conducted to determine the optimal conditions for the synthesis of 5-MMPT-95%.
9. Research should be conducted to determine the potential industrial uses of 5-MMPT-95%.
10. Studies should be conducted to evaluate the potential environmental effects of 5-MMPT-95%.
Synthesemethoden
5-MMPT-95% is synthesized by a two-step method. The first step involves the reaction of 2-methoxy-5-methylphenol with trifluoroacetic anhydride in the presence of anhydrous pyridine. The second step involves the reaction of the product from the first step with trifluoromethanesulfonic anhydride in the presence of anhydrous pyridine. The final product is a white crystalline solid with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
5-MMPT-95% is used in a variety of scientific research applications. It is used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators. It is also used as an inhibitor of aromatase, an enzyme involved in the synthesis of estrogens. In addition, 5-MMPT-95% is used in the synthesis of other compounds, such as 5-fluorouracil and 5-fluoro-2-deoxyuridine.
Eigenschaften
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-9-3-4-14(20-2)13(5-9)10-6-11(19)8-12(7-10)21-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCODCFAEJTZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686605 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261900-81-5 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














